Cas no 261952-07-2 (2-Methyl-3-(trifluoromethyl)benzoyl Chloride)
2-Methyl-3-(trifluoromethyl)benzoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride, 2-methyl-3-(trifluoromethyl)-
- 2-METHYL-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE
- 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
-
- MDL: MFCD01631598
- Inchi: 1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3
- InChI Key: XZUTXPBRISPHPS-UHFFFAOYSA-N
- SMILES: ClC(C1=CC=CC(C(F)(F)F)=C1C)=O
Computed Properties
- Exact Mass: 222.00598
- Monoisotopic Mass: 222.0059270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-Methyl-3-(trifluoromethyl)benzoyl Chloride Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
2-Methyl-3-(trifluoromethyl)benzoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M064995-500mg |
2-Methyl-3-(trifluoromethyl)benzoyl Chloride |
261952-07-2 | 500mg |
$ 340.00 | 2022-06-04 | ||
| TRC | M064995-1000mg |
2-Methyl-3-(trifluoromethyl)benzoyl Chloride |
261952-07-2 | 1g |
$ 570.00 | 2022-06-04 | ||
| Apollo Scientific | PC0464-5g |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 5g |
£124.00 | 2023-09-02 | ||
| Apollo Scientific | PC0464-10g |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 10g |
£225.00 | 2023-09-02 | ||
| Alichem | A013006349-250mg |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A013006349-500mg |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A013006349-1g |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 97% | 1g |
$1534.70 | 2023-09-02 | |
| Apollo Scientific | PC0464-100mg |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 95 | 100mg |
£36.00 | 2025-02-19 | |
| Apollo Scientific | PC0464-250mg |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 95 | 250mg |
£54.00 | 2025-02-19 | |
| Apollo Scientific | PC0464-500mg |
2-Methyl-3-(trifluoromethyl)benzoyl chloride |
261952-07-2 | 95 | 500mg |
£72.00 | 2025-02-19 |
2-Methyl-3-(trifluoromethyl)benzoyl Chloride Suppliers
2-Methyl-3-(trifluoromethyl)benzoyl Chloride Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
2-Methyl-3-(trifluoromethyl)benzoyl Chloride: A Comprehensive Overview
2-Methyl-3-(trifluoromethyl)benzoyl Chloride, also known by its CAS number 261952-07-2, is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, characterized by its unique structure featuring a methyl group and a trifluoromethyl group on the benzene ring, has been extensively studied for its potential applications in various industries.
The molecular structure of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride consists of a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3-position, with a chloroformyl group attached to the benzene ring. This arrangement imparts distinctive electronic and steric properties to the molecule, making it highly suitable for use as an intermediate in the synthesis of complex organic compounds. Recent studies have highlighted its role in the development of novel pharmaceutical agents, particularly in the design of bioisosteres and drug delivery systems.
One of the most notable advancements involving 2-Methyl-3-(trifluoromethyl)benzoyl Chloride is its application in the synthesis of fluorinated aromatic compounds. Fluorine substitution is known to significantly alter the physicochemical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability. Researchers have leveraged this property to develop fluorinated derivatives with potential applications in agrochemicals and advanced materials.
In addition to its role as an intermediate, 2-Methyl-3-(trifluoromethyl)benzoyl Chloride has been explored for its catalytic properties in various organic reactions. Recent studies have demonstrated its effectiveness as a catalyst in Friedel-Crafts acylation reactions, where it facilitates the introduction of acyl groups onto aromatic rings with high efficiency and selectivity. This has opened new avenues for the synthesis of complex aromatic compounds used in pharmaceuticals and fine chemicals.
The synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry practices have led to more sustainable routes for its production, reducing environmental impact while maintaining product quality.
In terms of physical properties, 2-Methyl-3-(trifluoromethyl)benzoyl Chloride exhibits a high melting point and moderate solubility in common organic solvents. These characteristics make it suitable for use in various industrial processes where thermal stability and controlled reactivity are essential.
The demand for 2-Methyl-3-(trifluoromethyl)benzoyl Chloride has been driven by its versatility across multiple industries. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of novel drug candidates targeting various therapeutic areas, including oncology and infectious diseases. Its ability to participate in diverse chemical transformations makes it an invaluable tool for medicinal chemists.
In conclusion, 2-Methyl-3-(trifluoromethyl)benzoyl Chloride, CAS number 261952-07-2, stands out as a critical compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic methodologies continue to make it an essential component in both academic research and industrial production.
261952-07-2 (2-Methyl-3-(trifluoromethyl)benzoyl Chloride) Related Products
- 53130-43-1(2,4-bis(trifluoromethyl)benzoyl chloride)
- 135130-97-1(2,4,6-tris(trifluoromethyl)benzoyl chloride)
- 53130-44-2(2,6-bis(trifluoromethyl)benzoyl chloride)
- 886502-66-5(5-Methyl-2-(trifluoromethyl)benzoyl chloride)
- 1807112-06-6(3,4-Bis(trifluoromethyl)-2-formylbenzoyl chloride)
- 1805586-46-2(2,3-Bis(trifluoromethyl)-5-formylbenzoyl chloride)
- 1805105-45-6(2,5-Bis(trifluoromethyl)-3-formylbenzoyl chloride)
- 1805134-92-2(4,5-Bis(trifluoromethyl)-2-formylbenzoyl chloride)
- 312-94-7(2-(Trifluoromethyl)benzoyl chloride)
- 393-82-8(2,5-bis(trifluoromethyl)benzoyl chloride)